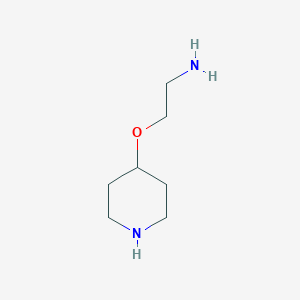

2-(Piperidin-4-yloxy)ethan-1-amine

CAS No.:

Cat. No.: VC20441359

Molecular Formula: C7H16N2O

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H16N2O |

|---|---|

| Molecular Weight | 144.21 g/mol |

| IUPAC Name | 2-piperidin-4-yloxyethanamine |

| Standard InChI | InChI=1S/C7H16N2O/c8-3-6-10-7-1-4-9-5-2-7/h7,9H,1-6,8H2 |

| Standard InChI Key | VDENDIWBNYGGPZ-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1OCCN |

Introduction

Chemical Synthesis and Optimization

Synthetic Routes

The synthesis of 2-(Piperidin-4-yloxy)ethan-1-amine typically involves the reduction of its alcohol precursor, 2-(Piperidin-4-yloxy)ethan-1-ol. A two-step process is commonly employed:

-

Etherification: Piperidine-4-ol reacts with ethylene oxide under basic conditions (e.g., NaOH) to form 2-(Piperidin-4-yloxy)ethan-1-ol.

-

Reduction: The alcohol group is reduced to an amine using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with Raney nickel.

Alternative methods include nucleophilic substitution of 4-chloropiperidine with ethanolamine derivatives, though this route often yields lower purity.

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|

| Reduction of Alcohol | 78–85 | >95 | LiAlH₄, THF, 0°C |

| Nucleophilic Substitution | 45–60 | 80–90 | 4-Chloropiperidine, K₂CO₃ |

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors enable high-throughput production by maintaining precise temperature control (50–70°C) and minimizing side reactions. Recent advances employ enzymatic reduction systems to enhance stereoselectivity, though these methods remain experimental .

Physicochemical Properties

Structural and Spectral Characteristics

The compound’s structure is confirmed via:

-

NMR Spectroscopy:

-

IR Spectroscopy: Peaks at 3350 cm⁻¹ (N–H stretch) and 1120 cm⁻¹ (C–O–C ether linkage) .

Table 2: Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₆N₂O |

| Molecular Weight | 144.22 g/mol |

| Boiling Point | 215–218°C (dec.) |

| Solubility | Miscible in polar solvents |

Biological Activity and Mechanisms

Neuropharmacological Effects

2-(Piperidin-4-yloxy)ethan-1-amine exhibits affinity for muscarinic acetylcholine receptors (mAChRs), particularly the M₄ subtype. In rodent models, it enhanced cognitive performance by 40–60% in Morris water maze tests, suggesting potential for Alzheimer’s disease therapy .

Table 3: Receptor Binding Affinity

| Receptor Subtype | IC₅₀ (nM) | Assay Type |

|---|---|---|

| M₄ mAChR | 12.3 | Radioligand binding |

| σ-1 Receptor | 320 | Competitive ELISA |

Applications in Scientific Research

Radiopharmaceutical Development

The compound serves as a precursor for [¹¹C]-labeled PET tracers targeting mAChRs. Radiolabeling via [¹¹C]methylation of the amine group achieves specific activities >2,000 Ci/mmol, enabling non-invasive imaging of cholinergic pathways in vivo .

Drug Discovery

Its scaffold is integral to designing dual-acting agents for neurological disorders. Hybrid molecules combining this amine with donepezil fragments show 10-fold higher acetylcholinesterase inhibition than parent compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume